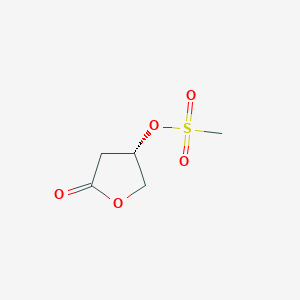
Hexanal, 2-phenoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexanal, 2-phenoxy- is an organic compound that belongs to the class of aldehydes. It is characterized by the presence of a hexanal group attached to a phenoxy group. This compound is known for its distinctive aroma and is often used in the fragrance industry. Its chemical structure allows it to participate in various chemical reactions, making it a valuable compound in both industrial and research settings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Hexanal, 2-phenoxy- can be synthesized through several methods. One common approach involves the reaction of hexanal with phenol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the production of Hexanal, 2-phenoxy- often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of reactants to the desired product while minimizing the formation of by-products.
Analyse Chemischer Reaktionen
Types of Reactions: Hexanal, 2-phenoxy- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction of Hexanal, 2-phenoxy- can yield the corresponding alcohol.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Major Products Formed:
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products depend on the nature of the substituent introduced during the reaction.
Wissenschaftliche Forschungsanwendungen
Hexanal, 2-phenoxy- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a model compound in studies of aldehyde metabolism and toxicity.
Medicine: Research into its potential therapeutic effects and its role as a biomarker for certain diseases is ongoing.
Industry: It is used in the fragrance industry due to its pleasant aroma and in the production of flavoring agents.
Wirkmechanismus
The mechanism of action of Hexanal, 2-phenoxy- involves its interaction with various molecular targets. In biological systems, it can form adducts with proteins and nucleic acids, leading to changes in their structure and function. The aldehyde group is highly reactive and can participate in nucleophilic addition reactions, which are central to its biological activity.
Vergleich Mit ähnlichen Verbindungen
Hexanal, 2-phenoxy- can be compared with other similar compounds, such as:
Benzaldehyde: Unlike Hexanal, 2-phenoxy-, benzaldehyde lacks the hexanal group and has different reactivity and applications.
Phenoxyethanol: This compound has a similar phenoxy group but differs in its functional group, leading to different chemical properties and uses.
Hexanal, 2-phenoxy- is unique due to its combination of an aldehyde and a phenoxy group, which imparts distinct chemical and physical properties that are valuable in various applications.
Eigenschaften
CAS-Nummer |
158745-55-2 |
|---|---|
Molekularformel |
C12H16O2 |
Molekulargewicht |
192.25 g/mol |
IUPAC-Name |
2-phenoxyhexanal |
InChI |
InChI=1S/C12H16O2/c1-2-3-7-12(10-13)14-11-8-5-4-6-9-11/h4-6,8-10,12H,2-3,7H2,1H3 |
InChI-Schlüssel |
JYTUWJQIUCBEOR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(C=O)OC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-Heptyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-6(5H)-thione](/img/structure/B12557625.png)

![Piperidine, 3-methyl-1-[2-methyl-1-(2-thienyl)cyclohexyl]-](/img/structure/B12557642.png)

![3-Oxa-1-azatricyclo[3.1.0.0~2,6~]hexan-4-one](/img/structure/B12557649.png)


![Phosphonium, [(9,10-dicyano-2-anthracenyl)methyl]triphenyl-, bromide](/img/structure/B12557671.png)


